Nabumetone
Overview
Description
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . It is a non-acidic prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which inhibits the cyclooxygenase enzyme, particularly COX-2, thereby reducing inflammation and pain .
Mechanism of Action
Target of Action
Nabumetone is a non-acidic non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound itself is a pro-drug, which means it is inactive until metabolized. It is metabolized in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) . 6-MNA inhibits the COX enzymes, preferentially blocking COX-2 activity . This inhibition results in decreased formation of prostaglandin precursors, thereby reducing inflammation and pain .
Biochemical Pathways
The major metabolic pathways of this compound include O-demethylation , reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain to yield acetic acid derivatives . The active metabolite, 6-MNA, is a potent inhibitor of the COX enzymes, which are involved in the synthesis of prostaglandins .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, and food, milk, and aluminum antacids can increase the rate of absorption . It undergoes extensive first-pass metabolism in the liver to form 6-MNA . The metabolite 6-MNA binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid, which is the proposed site of action in chronic inflammatory arthropathies .
Result of Action
The inhibition of COX enzymes by 6-MNA leads to a decrease in the formation of prostaglandin precursors. This results in reduced inflammation and pain, making this compound effective for symptomatic relief in conditions like osteoarthritis and rheumatoid arthritis . It has also been shown to have a dose-related effect on platelet aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food, milk, and aluminum antacids can increase the rate of this compound absorption . Additionally, the drug’s efficacy can be affected by the patient’s health status. For example, renal failure significantly reduces 6-MNA elimination, and elderly patients with osteoarthritis demonstrate decreased elimination and increased plasma concentrations of this compound .
Biochemical Analysis
Biochemical Properties
Nabumetone exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, this compound undergoes extensive first-pass metabolism to form 6-MNA, which is a potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .
Cellular Effects
This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . It has no effect on bleeding time in clinical studies . Furthermore, several short-term studies have shown little to no effect on renal function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of COX-2 via its metabolite 6-MNA . This inhibition reduces the synthesis of prostaglandins, thereby reducing pain and inflammation .
Temporal Effects in Laboratory Settings
This compound is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways . The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .
Transport and Distribution
This compound is absorbed in the small intestine and converted in the liver into the pharmacologically active 6-MNA . It is then distributed throughout the body via the bloodstream .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it is localized to the liver cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nabumetone can be synthesized through various methods. One common synthetic route involves the reaction of 6-methoxy-2-naphthaldehyde with acetone in the presence of a catalytic amount of sodium hydroxide to form an intermediate, which is then further processed to yield this compound . Another method involves refluxing a mixture of 6-methoxy-2-naphthylacetic acid and sodium acetoacetic ester in acetone in the presence of potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Nabumetone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its active metabolite, 6-methoxy-2-naphthylacetic acid.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
The major product formed from the metabolism of this compound is 6-methoxy-2-naphthylacetic acid, which is responsible for its therapeutic effects .
Scientific Research Applications
Nabumetone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of prodrug activation and metabolism.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in clinical research for its anti-inflammatory and analgesic properties.
Industry: Used in the formulation of various pharmaceutical products, including topical gels and buccal films .
Comparison with Similar Compounds
Nabumetone is often compared with other NSAIDs such as naproxen and ibuprofen. Unlike these acidic NSAIDs, this compound is non-acidic, which may result in fewer gastrointestinal side effects . Additionally, this compound’s selective inhibition of COX-2 makes it unique among NSAIDs, as it may offer a better safety profile in terms of gastrointestinal and renal toxicity .
Similar Compounds
Naproxen: Another NSAID used for pain and inflammation but with a higher risk of gastrointestinal side effects.
Ibuprofen: A widely used NSAID with similar applications but different pharmacokinetic properties.
Diclofenac: An NSAID with potent anti-inflammatory effects but also associated with higher risks of cardiovascular events.
This compound’s unique properties and selective COX-2 inhibition make it a valuable option for patients requiring long-term NSAID therapy with a potentially lower risk of adverse effects.
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045472 | |
Record name | Nabumetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nabumetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble, 1.93e-03 g/L | |
Record name | Nabumetone | |
Source | DrugBank | |
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Record name | Nabumetone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |
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Mechanism of Action |
Nabumetone's active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity. Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to PGs and thromboxane (TXA2). This reduction in prostanoid production is the common mechanism that mediates the effects of nambutone. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons. The adverse effects of NSAIDs stem from the protective and regulatory roles of prostanoids which have been well-characterized. PGI2 and PGE2 regulate blood flow to the kidney by similar mechanisms to the vasodilation they produce in inflammation. Prevention of this regulation by NSAIDs produces vasoconstriction which limits renal function by reducing blood flow and the hydrostatic pressure which drives filtration. PGE2 also regulates gastric protection via EP3 receptors which are, in this location, coupled to Gi which inhibits the AC/PKA pathway. This reduces the secretion of protons by H+/K+ ATPase in parietal cells and increases the secretion of mucus and HCO3- by superficial endothelial cells. Disruption of this protective action by NSAIDs lead to ulceration of the gastric mucosa. Lastly, disruption of PGI2, which opposes platelet aggregation, generation by COX-2 selective agents leads to an imbalance with TXA2 generated by COX-1, which promotes aggregation of platelets, leading to increased risk of thrombosis. Since nabumetone is somewhat COX-2 selective it is thought to promote this imbalance and increase thrombotic risk. | |
Record name | Nabumetone | |
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CAS No. |
42924-53-8 | |
Record name | Nabumetone | |
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Record name | Nabumetone | |
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Record name | nabumetone | |
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Record name | Nabumetone | |
Source | EPA DSSTox | |
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Record name | 4-(6-methoxy-2-naphthyl)-2-butanone | |
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Record name | NABUMETONE | |
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Record name | Nabumetone | |
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Melting Point |
78-82 | |
Record name | Nabumetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00461 | |
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Retrosynthesis Analysis
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